molecular formula C13H7ClFN B578436 3-(3-Chloro-4-fluorophenyl)benzonitrile CAS No. 1365272-66-7

3-(3-Chloro-4-fluorophenyl)benzonitrile

Cat. No.: B578436
CAS No.: 1365272-66-7
M. Wt: 231.654
InChI Key: HSHQJPCMYPHEFP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of 3-(3-Chloro-4-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(3-Chloro-4-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor in biological studies .

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)benzonitrile can be compared with other similar compounds, such as:

Biological Activity

3-(3-Chloro-4-fluorophenyl)benzonitrile, a compound with the molecular formula C13H8ClF, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and a fluorine substituent on a phenyl ring, which is attached to a benzonitrile moiety. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC13H8ClF
Molecular Weight233.66 g/mol
IUPAC NameThis compound
CAS Number1365272-66-7

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin production, making it a target for skin-whitening agents and treatments for hyperpigmentation disorders. The inhibition of tyrosinase can lead to reduced melanin synthesis, which is beneficial in cosmetic applications and dermatological treatments .

The mechanism by which this compound acts as a tyrosinase inhibitor involves its interaction with the active site of the enzyme. The presence of the chloro and fluorine substituents likely enhances its binding affinity, modifying the enzyme's conformation and thus inhibiting its activity. This structural modification can lead to decreased enzymatic activity, which is crucial for its potential use in treating conditions associated with excessive melanin production.

Case Studies and Research Findings

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in real biological systems.
  • Formulation Development : Investigating various formulations for topical application to enhance skin penetration and therapeutic effects.
  • Mechanistic Studies : Further elucidating the detailed mechanism of action at the molecular level to optimize structure-activity relationships.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHQJPCMYPHEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742911
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-66-7
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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